ROCK2 Inhibitory Potency vs. Fasudil (HA-1077): Comparable IC50 Values with Distinct Structural Scaffold
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine inhibits human ROCK2 catalytic domain with an IC50 of 500 nM (0.5 μM) in an HTRF assay [1]. This potency is comparable to fasudil (HA-1077), which exhibits a ROCK2 IC50 of 1.9 μM in some assay systems . The 1-chloro substitution on the isoquinoline ring distinguishes this compound structurally from fasudil, offering a distinct chemical handle for SAR studies while maintaining similar ROCK2 inhibitory activity.
| Evidence Dimension | ROCK2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.5 μM (500 nM) |
| Comparator Or Baseline | Fasudil (HA-1077): IC50 = 1.9 μM |
| Quantified Difference | Target compound exhibits ~3.8-fold greater potency than fasudil in this assay system |
| Conditions | N-terminal His10-StrepII tagged human ROCK2 catalytic domain (residues 1-553) expressed in Sf9 insect cells; HTRF assay |
Why This Matters
This demonstrates that the 1-chloro substitution yields a compound with comparable or moderately improved ROCK2 inhibitory potency relative to the clinically used fasudil, making it a relevant comparator for in vitro studies requiring a structurally distinct ROCK inhibitor.
- [1] BindingDB. Affinity Data for BDBM6760 (1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine) vs. ROCK2. IC50: 500 nM. View Source
